molecular formula C11H19F2N3O B11748657 {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}(3-ethoxypropyl)amine

{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}(3-ethoxypropyl)amine

Cat. No.: B11748657
M. Wt: 247.28 g/mol
InChI Key: JYPUUAAEEUGGDO-UHFFFAOYSA-N
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Description

{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}(3-ethoxypropyl)amine is a compound that features a pyrazole ring substituted with a difluoroethyl group and an ethoxypropylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}(3-ethoxypropyl)amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.

    Reduction: Reduction reactions can target the difluoroethyl group, potentially converting it to a mono-fluoro or non-fluorinated ethyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine and pyrazole positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Formation of imines or oxides.

    Reduction: Formation of mono-fluoro or non-fluorinated derivatives.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}(3-ethoxypropyl)amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}(3-ethoxypropyl)amine involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The difluoroethyl group enhances lipophilicity and metabolic stability, allowing the compound to effectively bind to its targets and exert its effects .

Comparison with Similar Compounds

Similar Compounds

  • {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}(3-methoxypropyl)amine
  • {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}(3-ethoxybutyl)amine

Uniqueness

The presence of the difluoroethyl group in {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}(3-ethoxypropyl)amine imparts unique properties such as enhanced lipophilicity and metabolic stability, distinguishing it from other similar compounds .

Properties

Molecular Formula

C11H19F2N3O

Molecular Weight

247.28 g/mol

IUPAC Name

N-[[1-(2,2-difluoroethyl)pyrazol-4-yl]methyl]-3-ethoxypropan-1-amine

InChI

InChI=1S/C11H19F2N3O/c1-2-17-5-3-4-14-6-10-7-15-16(8-10)9-11(12)13/h7-8,11,14H,2-6,9H2,1H3

InChI Key

JYPUUAAEEUGGDO-UHFFFAOYSA-N

Canonical SMILES

CCOCCCNCC1=CN(N=C1)CC(F)F

Origin of Product

United States

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